molecular formula C16H15ClN2O4S B2445921 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-27-3

5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2445921
CAS No.: 921862-27-3
M. Wt: 366.82
InChI Key: ZMFRCSIKOAFANX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic small molecule of high interest in medicinal chemistry and oncology research. This compound features a hybrid structure combining a 5-chloro-1-methylisatin (oxoindoline) moiety with a benzenesulfonamide group, a design strategy known to produce biologically active molecules with multi-target potential . Preliminary research on closely related chemical structures indicates significant potential for this compound in anticancer research . Analogous 5-chloro-isatin sulfonamide hybrids have demonstrated potent cytotoxicity against a range of human cancer cell lines, including HCT116 colorectal carcinoma and RAW 264.7 cells, in some cases exhibiting greater activity than standard chemotherapeutic agents like carboplatin . The proposed mechanism of action for this class of compounds may involve the inhibition of aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease ectoenzyme whose overexpression is strongly associated with tumor invasion, metastasis, and angiogenesis . Additionally, this compound is a candidate for antimicrobial research . Similar synthesized hybrids have shown effective in vitro antimicrobial activity, suggesting that the 5-chloro-isatin core, when conjugated with a sulfonamide, can act as a potent inhibitor of microbial growth . Quantitative Structure-Activity Relationship (QSAR) studies suggest that the biological activity of these isatin derivatives is governed by lipophilic (log P) and topological parameters . Researchers can utilize this compound to further investigate these mechanisms and develop novel therapeutic agents for drug-resistant infections and cancers. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-19-13-5-4-12(7-10(13)8-16(19)20)18-24(21,22)15-9-11(17)3-6-14(15)23-2/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRCSIKOAFANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide (–SO₂NH–) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 5-chloro-2-methoxybenzenesulfonic acid and 1-methyl-2-oxoindolin-5-amine.

  • Basic hydrolysis : Forms the corresponding sulfonate salt and amine.

Conditions :

ReagentTemperatureTimeYield (%)
6M HCl100°C4–6 h70–85
2M NaOH80°C3–5 h65–75

Electrophilic Aromatic Substitution

The benzene ring undergoes substitutions at positions activated by the methoxy (–OCH₃) and sulfonamide groups:

  • Nitration : Introduces a nitro group at the para position relative to the methoxy group .

  • Halogenation : Bromine or chlorine adds preferentially at the ortho position to the sulfonamide group.

Example Reaction (Nitration) :

text
5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide + HNO₃ (conc.)/H₂SO₄ → 5-chloro-2-methoxy-4-nitro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Yield : 55–60% under ice-cooled conditions.

Oxidation of the Indolinone Moiety

The 2-oxoindolin group is susceptible to oxidation, forming hydroxylated or quinone-like derivatives:

  • Oxidizing agents : KMnO₄ or CrO₃ converts the indolinone to a quinoline derivative .

  • Selectivity : Oxidation occurs preferentially at the indolinone’s α-carbon .

Conditions :

ReagentSolventTemperatureProduct
KMnO₄H₂O60°CQuinoline-5-sulfonamide
CrO₃Acetic acid25°C2-Hydroxyindole derivative

Nucleophilic Substitution of the Methoxy Group

The methoxy group (–OCH₃) undergoes substitution with strong nucleophiles:

  • Demethylation : HI or HBr replaces –OCH₃ with –OH .

  • Alkylation : Reacts with alkyl halides to form –O–R derivatives .

Example Reaction (Demethylation) :

text
5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide + 48% HBr (aq) → 5-chloro-2-hydroxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Yield : 80–90% after refluxing for 2 h .

Aminolysis Reactions

The sulfonyl chloride intermediate reacts with amines to form sulfonamides :

text
p-(5-Chloro-2-methoxybenzamidoethyl)benzenesulfonyl chloride + NH₃ → p-(5-Chloro-2-methoxybenzamidoethyl)benzenesulfonamide

Conditions :

  • Solvent: Aqueous NH₃

  • Temperature: 0–5°C

  • Yield: 75–85% .

Stability Under Inert Atmospheres

Reactions involving sensitive functional groups (e.g., sulfonamide, indolinone) require inert conditions:

  • Oxidation prevention : Argon or nitrogen atmospheres stabilize the indolinone ring during high-temperature reactions.

  • Hydrolysis mitigation : Anhydrous solvents (e.g., THF, DMF) reduce unwanted hydrolysis of the sulfonamide group.

Key Research Findings

  • Substituent effects : Halogens (Cl, Br) at the indolinone’s 5-position enhance stability during electrophilic substitutions .

  • N-Methylation : Improves resistance to oxidative degradation compared to N-benzylated derivatives .

  • Synthetic optimization : Non-aqueous methylation of 5-chlorosalicylic acid increases yields by 15–20% compared to aqueous methods .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H15ClN2O4SC_{13}H_{15}ClN_{2}O_{4}S, and it features a sulfonamide group, which is known for its biological activity. The presence of the methoxy and chloro substituents enhances its pharmacological properties, making it a subject of interest for further research.

Antioxidant Activity

Recent studies have demonstrated that derivatives of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study:
In a study published in Public Health Research, compounds derived from this structure were tested for their antioxidant potential using in vitro assays. The results indicated that these derivatives effectively scavenged free radicals, suggesting their utility in developing antioxidant therapies .

Anticancer Activity

The compound has also shown promise in anticancer applications. The incorporation of electron-donating groups like methoxy into the benzene ring has been correlated with enhanced anticancer activity.

Research Findings:

  • A series of experiments reported in PubMed highlighted that derivatives of this compound displayed cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .
  • Another study found that modifications to the sulfonamide moiety could lead to improved efficacy against specific cancer types, suggesting a structure-activity relationship that can be exploited for drug design .

Inhibition of Carbonic Anhydrase

Certain sulfonamide compounds are known inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma.

Experimental Evidence:
Research indicates that derivatives similar to 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and tested for their inhibitory effects on carbonic anhydrase . These findings suggest potential applications in ocular therapeutics.

Summary of Applications

Application AreaFindings
Antioxidant ActivityEffective free radical scavenging; potential for oxidative stress-related diseases .
Anticancer ActivityCytotoxic effects on cancer cell lines; structure modifications enhance efficacy .
Carbonic Anhydrase InhibitionPotential treatment for glaucoma; effective inhibitors identified through synthesis .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxybenzenesulfonamide
  • N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-3-yl)benzenesulfonamide

Uniqueness

5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of both the indole and sulfonamide moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .

Biological Activity

5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₅ClN₂O₃S
  • Molecular Weight : 348.81 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves several steps, including the formation of the indoline core and subsequent sulfonamide functionalization. A common method includes:

  • Formation of Indoline : The starting material is reacted with appropriate reagents to form the indoline structure.
  • Sulfonamide Formation : The indoline derivative is then treated with benzenesulfonyl chloride to yield the final sulfonamide product.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains:

  • Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM.
  • Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Klebsiella pneumoniae, with MICs of approximately 125 μg/mL for E. coli and 15.6 μg/mL for K. pneumoniae.

The mechanism of action appears to involve inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production, making it a promising candidate for further development in antibacterial therapies .

Anticancer Activity

In vitro studies have demonstrated that 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)Reference
HT-29 (Colon)10.55
COLO-205 (Colon)9.10
A549 (Lung Cancer)20

The compound induces apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Case Studies

  • Antibacterial Efficacy : A study reported that the compound exhibited bactericidal effects on MRSA strains, with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL, indicating its potential as an effective treatment against biofilm-forming bacteria .
  • Cytotoxicity in Cancer Models : Research showed that this compound significantly inhibited cell proliferation in HT-29 and COLO-205 cell lines, suggesting its utility in targeting colorectal cancer .

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?

The compound is typically synthesized via sulfonamide coupling. A common method involves reacting 1-methyl-2-oxoindoline with a substituted benzenesulfonyl chloride derivative (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine or aqueous sodium carbonate. The reaction is carried out in dichloromethane or methanol under ambient conditions, followed by recrystallization for purification .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.
  • X-ray crystallography to resolve crystal packing and stereochemistry, as demonstrated for structurally related sulfonamides .
  • HPLC for assessing purity (>95% is typical for research-grade material).

Q. How do solubility properties influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For biological assays, stock solutions in DMSO (10 mM) are common, with dilution in buffer to avoid solvent toxicity. Solubility can be enhanced by modifying the sulfonamide group or introducing hydrophilic substituents .

Q. What preliminary structure-activity relationship (SAR) insights exist for this scaffold?

Early SAR studies on analogous compounds suggest:

  • The chloro and methoxy groups on the benzene ring are critical for target binding (e.g., enzyme inhibition).
  • The 1-methyl-2-oxoindoline moiety contributes to pharmacokinetic stability by reducing metabolic oxidation .
  • Substitution of chlorine with bromine (as in PU) may alter potency but requires empirical validation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in biological activity data across analogues?

Discrepancies in activity (e.g., between chloro- and bromo-substituted derivatives) can be investigated via:

  • Kinetic assays to compare binding affinities (e.g., surface plasmon resonance).
  • Molecular docking to map interactions with target proteins (e.g., kinases or GPCRs).
  • Metabolic profiling (e.g., cytochrome P450 assays) to assess stability differences .

Q. What strategies optimize multi-step synthesis for improved yield and scalability?

  • Stepwise temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
  • Solvent selection : Use DMF for intermediates with poor solubility, switching to methanol for final crystallization.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

Q. How can in silico modeling guide the design of derivatives with enhanced selectivity?

  • Pharmacophore modeling identifies essential functional groups for target engagement.
  • MD simulations (e.g., GROMACS) predict conformational stability in binding pockets.
  • ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable bioavailability and low toxicity .

Q. What challenges arise in translating in vitro activity to in vivo models?

  • Bioavailability limitations : Poor oral absorption due to high molecular weight (>400 Da) may necessitate prodrug strategies.
  • Metabolic clearance : Introduce deuterium at labile positions (e.g., methyl groups) to slow oxidation.
  • Toxicity screening : Prioritize in vitro assays (e.g., hERG inhibition, Ames test) before animal studies .

Q. How do crystallographic data inform polymorph control during formulation?

X-ray structures (e.g., ) reveal hydrogen-bonding networks between sulfonamide and methoxy groups. To stabilize a preferred polymorph:

  • Use seeding techniques with pre-characterized crystals.
  • Adjust solvent polarity during recrystallization (e.g., water-methanol mixtures) .

Q. What comparative studies highlight functional group contributions to activity?

  • Replace the methoxy group with ethoxy to assess steric effects.
  • Substitute the 1-methyl-2-oxoindoline with a 2-oxoquinoline moiety to evaluate aromatic stacking interactions.
  • Compare IC₅₀ values against analogues lacking the sulfonamide group (e.g., benzamide derivatives in ) .

Q. Methodological Notes

  • Avoid commercial sources : Reliable synthesis protocols are preferred over purchased materials due to batch variability.
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments.
  • Ethical considerations : Adhere to in vitro research guidelines (e.g., <0.1% DMSO in cell assays) to minimize artifacts .

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